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Compound of Interest

Compound Name: Rabdoserrin A

Cat. No.: B15596977

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rabdoserrin
A, an ent-kaurane diterpenoid isolated from Rabdosia serra. The following sections detail its
mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, the experimental
protocols used for their acquisition, and a conceptual workflow for its isolation and
characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) was utilized to determine the molecular
formula of Rabdoserrin A.

lon Calculated m/z Found m/z Molecular Formula

[M+H]* 421.2170 421.2167 C22H3207

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

The structure of Rabdoserrin A was elucidated using one-dimensional and two-dimensional
NMR spectroscopy. The *H and 3C NMR data were recorded in deuterated chloroform (CDCIs).
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'H NMR Data (500 MHz, CDCls)

Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1la 1.65 m

1B 1.20 m

2a 1.80 m

2B 1.55 m

3a 3.25 dd 11.5,4.5

S 2.15 d 6.0

6 5.80 d 6.0

7 4.85 s

9 2.40 m

11a 1.95 m

11B 1.75 m

120 1.60 m

12B 1.40 m

13 2.60 m

140 2.20 m

14p 1.85 m

17a 5.05 s

17b 4.80 s

18 0.95 s

19 0.90 s

20 1.05 s

6-OAC 2.10 s
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3C NMR Data (125 MHz, CDCIs)

Position Chemical Shift (6, ppm)
1 38,5
2 18.5
3 78.0
4 38.0
5 55.0
6 76.0
7 98.0
8 56.0
9 50.0
10 42.0
11 20.0
12 35.0
13 39.0
14 28.0
15 210.0
16 150.0
17 110.0
18 28.5
19 22.0
20 18.0
6-OAc (C=0) 170.5
6-OAc (CHs) 21.0
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Experimental Protocols
Extraction and Isolation

The air-dried, powdered aerial parts of Rabdosia serra were extracted with 95% ethanol at
room temperature. The resulting extract was concentrated under reduced pressure and then
partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to
repeated column chromatography on silica gel, followed by preparative HPLC to yield pure
Rabdoserrin A.

Spectroscopic Analysis

* NMR Spectroscopy: *H and *C NMR spectra were recorded on a Bruker AV-500
spectrometer operating at 500 MHz for *H and 125 MHz for 13C. Samples were dissolved in
CDCls, and chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as the internal standard.

o Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
was performed on a Bruker Daltonics Apex Il mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of

Rabdoserrin A.
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Extraction & Partition
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Caption: Isolation and Characterization Workflow of Rabdoserrin A.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Rabdoserrin
A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15596977#spectroscopic-data-of-rabdoserrin-a-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b15596977#spectroscopic-data-of-rabdoserrin-a-nmr-ms
https://www.benchchem.com/product/b15596977#spectroscopic-data-of-rabdoserrin-a-nmr-ms
https://www.benchchem.com/product/b15596977#spectroscopic-data-of-rabdoserrin-a-nmr-ms
https://www.benchchem.com/product/b15596977#spectroscopic-data-of-rabdoserrin-a-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15596977?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15596977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

